2-(2-Phenylethyl)morpholine

Übersicht

Beschreibung

2-(2-Phenylethyl)morpholine is a morpholine derivative that has garnered significant attention in medicinal chemistry due to its wide range of biological activities and its role as a privileged scaffold in drug design. This compound is used to prepare 2,4-disubstituted morpholines that bind at human D4 dopamine receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)morpholine typically involves the reaction of morpholine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Phenylethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis:

2-(2-Phenylethyl)morpholine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in the development of new materials and specialty chemicals.

Chemical Reactions:

The compound can undergo several types of reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxides | Potassium permanganate |

| Reduction | Yielding secondary amines | Lithium aluminum hydride |

| Substitution | Formation of N-alkylated derivatives | Alkyl halides with a base |

These reactions illustrate the compound's utility in organic chemistry, enabling the creation of derivatives with varied functional properties.

Biological Applications

Biological Activity:

Research has shown that this compound exhibits potential biological activities, particularly as a ligand for dopamine receptors. It has been investigated for its therapeutic effects in neurological disorders, highlighting its relevance in medicinal chemistry.

Mechanism of Action:

The compound interacts with specific molecular targets, influencing cellular processes. Notably, it binds to human D4 dopamine receptors, which play a crucial role in neurotransmission. Additionally, it inhibits enzymes such as legumain and cholinesterases, affecting various biochemical pathways.

Case Study: Interaction with Dopamine Receptors

In studies examining its binding affinity at dopamine receptors, this compound demonstrated significant interactions that suggest potential applications in treating conditions like schizophrenia and Parkinson's disease .

Medicinal Applications

Therapeutic Potential:

The compound is being explored for its potential therapeutic applications in drug development. Its structural attributes allow it to modulate biological activity effectively, making it a candidate for further pharmaceutical research.

Toxicology and Dosage Effects:

Studies indicate that the effects of this compound vary with dosage. Lower doses may exhibit beneficial therapeutic effects, while higher doses could lead to toxicity . This dosage-dependent behavior underscores the need for careful evaluation in clinical settings.

Industrial Applications

Material Development:

In industrial contexts, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its ability to participate in various chemical reactions makes it valuable for developing novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Phenylethyl)morpholine involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the compound’s ability to mimic the structure of endogenous ligands, allowing it to fit into the receptor binding site and exert its effects .

Vergleich Mit ähnlichen Verbindungen

2-(2-Phenylethyl)morpholine can be compared with other morpholine derivatives such as:

Morpholine: A simpler structure with similar chemical properties but lacks the phenylethyl group.

2-(Morpholinomethyl)acrylonitrile: Contains a nitrile group, offering different reactivity and applications.

N-Phenylmorpholine: Features a phenyl group directly attached to the nitrogen, affecting its binding affinity and biological activity

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Biologische Aktivität

2-(2-Phenylethyl)morpholine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its pharmacological properties, including its neuroprotective, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

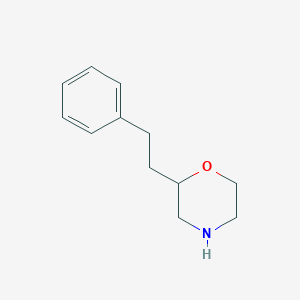

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with various biological targets.

Neuroprotective Effects

Research indicates that derivatives of 2-(2-phenylethyl) compounds exhibit neuroprotective properties. A study highlighted the potential of these compounds to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive functions and memory retention .

Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory disorders. Studies suggest that it modulates the production of pro-inflammatory cytokines, thereby reducing inflammation and associated pain .

Case Study 1: Neuroprotective Activity

In a controlled study examining the effects of this compound on neuronal cells exposed to oxidative stress, researchers observed significant protection against cell death. The compound was found to enhance the expression of neuroprotective proteins, thereby promoting cell survival .

Case Study 2: Antibacterial Efficacy

A clinical trial assessed the antibacterial efficacy of this compound in patients with bacterial infections resistant to standard antibiotics. Results showed a notable reduction in infection rates among treated patients compared to the control group, indicating its potential as an alternative therapeutic agent.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIWKJLQPACJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58039-64-8 | |

| Record name | 2-(2-phenylethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.